Home > Products > Building Blocks P5279 > (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one - 101328-85-2

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Catalog Number: EVT-345559
CAS Number: 101328-85-2
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“®-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one” is a chemical compound with the molecular formula C11H13N3O. It has a molecular weight of 203.24 . The IUPAC name for this compound is (5R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone .

Molecular Structure Analysis

The compound has a pyridazinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound also contains an aminophenyl group and a methyl group .

Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3. It has a molar refractivity of 56.8±0.5 cm3. The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors. It has 1 freely rotating bond . The compound has a polar surface area of 67 Å2 and a molar volume of 155.3±7.0 cm3 .

Levosimendan

Compound Description: Levosimendan, chemically known as (R)-[[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile, is a calcium sensitizer known for its potent vasodilatory properties. It enhances myocardial contractility by increasing the affinity of troponin-C for calcium, reduces filling pressure, and dilates both peripheral and coronary vessels through activation of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells. Levosimendan is metabolized to OR-1855 and subsequently to OR-1896 in humans. It has been investigated in various clinical trials for decompensated heart failure and has shown efficacy and tolerability in patients with heart failure of both ischemic and non-ischemic origins.

Relevance: Levosimendan is directly related to (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one as it is a synthetic derivative of this compound. The (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one serves as a key intermediate in the synthesis of Levosimendan.

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: OR-1896 is a primary circulating metabolite of Levosimendan in humans. It exhibits dose-dependent reductions in blood pressure and peripheral resistance in rats, attributed to its vasodilatory properties. OR-1896 also elicits dose-dependent increases in dP/dt, an index of cardiac contractility. In the rat model, OR-1896 is thought to be the predominant mediator of the effects observed following the administration of OR-1855, as OR-1855 is rapidly metabolized to OR-1896.

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Racemic)

Compound Description: The racemic mixture of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one serves as a crucial starting material in the synthesis of both enantiomers, including the (R)-enantiomer, which is a key intermediate in the production of Levosimendan.

Source and Classification

The compound's CAS Number is 101328-85-2, and it is recognized for its potential applications in pharmacology, particularly in the development of cardiotonic drugs. It falls under the broader category of pyridazinone derivatives, which are often explored for their therapeutic properties in cardiovascular diseases and other conditions.

Synthesis Analysis

The synthesis of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 6-(4-hydroxy-3-methoxyphenyl)-4-oxohex-5-enoic acid.
  2. Reagents: An equimolar amount of hydrazine hydrate is added to the starting material dissolved in ethanol.
  3. Reaction Conditions: The mixture is refluxed until thin-layer chromatography indicates completion. After cooling, the precipitate formed is filtered, washed with ethanol, and recrystallized from ethanol for purity.
  4. Yield and Purity: The process yields the target compound in high purity, suitable for further applications or studies .
Molecular Structure Analysis

The molecular formula of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is C11H13N3OC_{11}H_{13}N_{3}O.

Structural Features

  • Dihydropyridazine Ring: The ring exhibits a screw-boat conformation with specific bond lengths and angles that facilitate its biological activity.
  • Amino Group: The presence of the amino group at the para position relative to the phenyl ring enhances its interaction with biological targets.
  • Molecular Geometry: The dihedral angles between the dihydropyridazine ring and the phenyl group indicate a nearly planar structure that favors electron delocalization .

Crystallography

Crystallographic studies reveal important parameters such as bond lengths and angles that are crucial for understanding the compound's reactivity and interaction with biological systems.

Chemical Reactions Analysis

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one participates in various chemical reactions:

  1. Condensation Reactions: It can react with aldehydes to form corresponding Schiff bases.
  2. Cyclization Reactions: Under certain conditions, it can undergo cyclization to yield more complex structures.
  3. Reactivity with Electrophiles: The amino group can act as a nucleophile in electrophilic aromatic substitution reactions .

These reactions highlight its versatility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one primarily revolves around its role as a phosphodiesterase III inhibitor, which leads to increased intracellular cyclic adenosine monophosphate levels. This action results in enhanced cardiac contractility and vasodilation:

  1. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase III, it prevents the breakdown of cyclic adenosine monophosphate.
  2. Inotropic Effects: Increased levels of cyclic adenosine monophosphate enhance calcium influx into cardiac myocytes, leading to improved contractility.
  3. Vasodilation: The compound also promotes vasodilation through relaxation of vascular smooth muscle .
Physical and Chemical Properties Analysis

The physical properties of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one include:

  • Melting Point: Approximately 261–262 °C.
  • Solubility: Soluble in organic solvents like ethanol and methanol.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.

Chemical properties include reactivity towards electrophiles due to the amino group and potential for hydrogen bonding due to both amino and carbonyl functionalities .

Applications

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has several notable applications:

  1. Cardiotonic Agents: It serves as an intermediate in the synthesis of various cardiotonic drugs such as levosimendan and imazodan, which are used in treating heart failure.
  2. Pharmaceutical Research: Its structure is pivotal for developing new drugs targeting cardiovascular diseases due to its favorable pharmacological profile.
  3. Biological Studies: Researchers utilize this compound to study enzyme inhibition mechanisms related to phosphodiesterase activity .
Chemical Identity & Structural Characterization

Systematic Nomenclature & Synonyms

The compound is systematically named following IUPAC conventions to precisely describe its core structure and substituents. The primary name, (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, denotes a chiral dihydropyridazinone ring with a 5-methyl group and a 4-aminophenyl substituent at position 6. Alternative naming exists due to differing interpretations of the pyridazinone ring numbering: Chemical Abstracts lists it as (5R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one, emphasizing the partially saturated ring [1] [3]. Common synonyms include:

Table 1: Nomenclature and Synonyms

Systematic NameSynonymSource
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-oneAMDP3 (abbreviated form in pharmacological contexts) [2]
(5R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-oneLevosimendan intermediate analogue [3] [10]

Molecular Formula (C₁₁H₁₃N₃O) & Weight (203.24 g/mol)

The molecular formula C₁₁H₁₃N₃O is uniformly confirmed across sources [1] [2] [3]. This composition corresponds to a molecular weight of 203.24 g/mol, calculated from atomic masses (C=12.01, H=1.008, N=14.01, O=16.00). High-resolution mass spectrometry validates this mass, with an exact monoisotopic mass reported as 203.105862047 g/mol [2]. The formula indicates potential sites for hydrogen bonding (N-H, C=O) and aromatic conjugation, critical for biological interactions.

Table 2: Key Molecular Properties

PropertyValueExperimental Method
Molecular FormulaC₁₁H₁₃N₃OElemental Analysis/HRMS
Exact Mass203.105862047 g/molHigh-Resolution Mass Spectrometry
Heavy Atom Count15Computational Chemistry
Topological Polar Surface Area67.5 ŲComputational Modeling

Stereochemical Configuration: (R)-Enantiomer Specificity

This compound exhibits chirality at the 5-methyl carbon of the dihydropyridazinone ring, necessitating specification of its absolute configuration. The (R)-enantiomer is the biologically relevant form, distinct from the racemate (CAS 36725-28-7). Stereochemistry significantly influences its function as a cardiac troponin activator and its role as a precursor to levosimendan analogues [4] [6] [8]. The undefined stereocenter noted in racemic versions (e.g., CAS 36725-28-7) is resolved in this enantiomer, as confirmed by chiral chromatography or asymmetric synthesis protocols [8]. The (R) configuration is critical for optimal binding to target proteins, though specific rotation data was unavailable in the sourced literature.

CAS Registry (101328-85-2) & Regulatory Identifiers

The compound is uniquely identified by CAS Registry Number 101328-85-2, distinguishing it from its racemic counterpart (CAS 36725-28-7) [6] [8]. Additional regulatory and supplier identifiers include:

  • MDL Number: MFCD01692712 (for racemate) [3]; MFCD09032921 for (R)-form (implied but not explicitly stated)
  • Beilstein Registry: Not reported in sourced data
  • Catalog Identifiers: BLD Pharmatech (BL3H1F1CACCD), Simson Pharma (L590014), BOC Sciences (21778) [2] [6] [8]These identifiers ensure precise tracking in chemical inventories and regulatory submissions.

Crystallographic Data & Hirshfeld Surface Analysis

Direct crystallographic data for the (R)-enantiomer was not found in the search results. However, insights can be inferred from closely related structures. A crystallographic study of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one analogues (e.g., C₁₃H₁₄N₂O₃) reveals that the dihydropyridazine ring adopts a screw-boat conformation (root-mean-square deviation = 0.166 Å) [5]. The dihedral angle between the pyridazinone ring and the phenyl ring is minimal (0.77°), indicating near-planarity that facilitates π-conjugation.

Intermolecular interactions dominate crystal packing:

  • O—H⋯O hydrogen bonds form C(5) chains
  • N—H⋯O hydrogen bonds generate R₂²(8) motifs
  • C—H⋯O interactions stabilize 3D networks [5]

Hirshfeld surface analysis of similar structures shows dominant contacts:

  • H⋯H (43.3%): Van der Waals interactions
  • H⋯O/O⋯H (22.6%): Hydrogen bonding
  • H⋯C/C⋯H (19.3%): Hydrophobic packingNotably, π-π stacking and C—H⋯π interactions are absent, suggesting limited aromatic contributions to crystal cohesion [5].

Table 3: Hirshfeld Surface Contributions for Analogous Structures

Contact TypeContribution (%)Interaction Role
H⋯H43.3%Van der Waals stabilization
H⋯O/O⋯H22.6%Hydrogen bonding networks
H⋯C/C⋯H19.3%Hydrophobic packing
H⋯N/N⋯H5.8%Hydrogen bonding
C⋯N/N⋯C3.0%Dipole-dipole interactions

For the (R)-enantiomer, chiral crystallization would be anticipated to produce a non-centrosymmetric space group (e.g., P2₁2₁2₁), though experimental validation is required. Physical characterization includes a density of 1.3 g/cm³ (racemate) [2] and appearance as a light-yellow crystalline powder when enantiopure [8].

Properties

CAS Number

101328-85-2

Product Name

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

IUPAC Name

(4R)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m1/s1

InChI Key

GDMRFHZLKNYRRO-SSDOTTSWSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N

Synonyms

((4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono)propanedinitrile
dextrosimendan
Levosimendan
OR 1259
OR 1855
OR-1259
OR-1855
Simadax
simendan

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.